Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate
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Overview
Description
Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis services. These methods ensure high yields and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be cleaved under acidic conditions to release the free amine. This property is particularly useful in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another commonly used protecting group for amines, which can be removed with strong acid or heat.
Carboxybenzyl (CBz) carbamate: A benzyl group-based protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.
Uniqueness
Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where other protecting groups may not be suitable .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-5-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-8-5-6-9(19(13,16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |
InChI Key |
QRFWHSSJULEKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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